![molecular formula C18H18N4O2 B10868781 (4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868781.png)
(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Condense the pyrazolone intermediate with a pyridine derivative (e.g., 3-aminopyridine).
- The reaction proceeds via an imine formation, followed by cyclization to yield the desired compound.
Industrial Production
While industrial-scale production methods may not be widely documented, research efforts are ongoing to optimize large-scale synthesis for practical applications.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps. One practical approach is the construction of the pyrazolone ring followed by the introduction of the pyridine moiety. Specific synthetic routes may vary, but here’s a general outline:
-
Formation of Pyrazolone Ring
- Start with a suitable precursor (e.g., 4-methoxyacetophenone).
- React the precursor with hydrazine hydrate to form the pyrazolone ring.
- Introduce the methyl group at the appropriate position.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction can modify the substituents, affecting its properties.
Substitution: Substituents on the aromatic rings can be replaced by other groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.
Scientific Research Applications
Chemistry:
Heterocyclic Chemistry: The compound’s unique fused ring system contributes to its significance in heterocyclic chemistry.
Drug Design: Researchers explore its potential as a scaffold for drug development.
Biology and Medicine:
Biological Activity: Investigate its interactions with biological targets (enzymes, receptors, etc.).
Pharmacology: Assess its pharmacokinetics and pharmacodynamics.
Industry:
Energetic Ionic Compounds: While not directly related, the compound’s heterocyclic nature aligns with research in this field.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways comprehensively.
Comparison with Similar Compounds
Similar Compounds: Explore related pyrazolone derivatives and pyridine-containing molecules.
Uniqueness: Highlight its distinctive features compared to structurally similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N4O2/c1-12(20-14-5-4-10-19-11-14)17-13(2)21-22(18(17)23)15-6-8-16(24-3)9-7-15/h4-11,21H,1-3H3 |
InChI Key |
QSCKTYCRPQZWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',6'-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10868698.png)
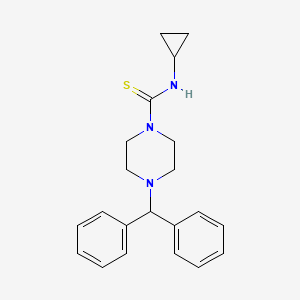
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B10868713.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-methylpiperazin-1-amine](/img/structure/B10868714.png)
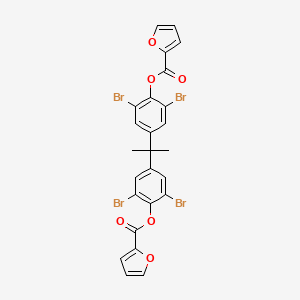
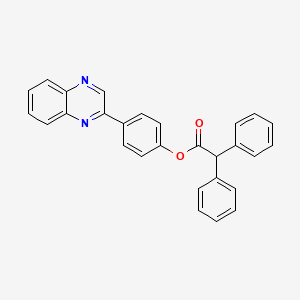
![N-(3,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10868740.png)
![Methyl [4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10868743.png)
![4-(2-{[(2,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B10868746.png)
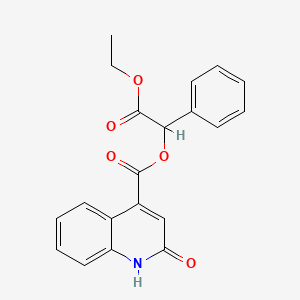
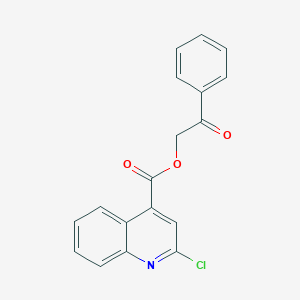
![8-[(3-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868774.png)
![methyl [(4Z)-4-[1-(benzylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10868775.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868777.png)
